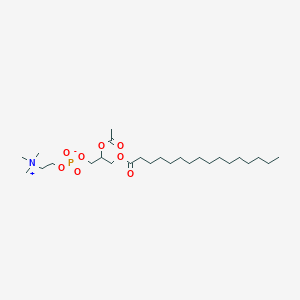
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol, commonly known as D-mannitol, is a naturally occurring sugar alcohol. It is widely used in the pharmaceutical industry due to its various biochemical and physiological effects. D-mannitol has been extensively studied for its mechanism of action and is considered safe for use in lab experiments.
Mechanism of Action
D-mannitol works by increasing the osmotic pressure in the extracellular fluid, drawing water out of the cells and tissues. This reduces swelling and edema, making it an effective treatment for cerebral edema and glaucoma. D-mannitol also protects cells and tissues from damage during freezing and thawing by stabilizing cell membranes and preventing ice crystal formation.
Biochemical and Physiological Effects
D-mannitol has a number of biochemical and physiological effects. It is metabolized slowly, providing a sustained source of energy for the body. D-mannitol also has a low glycemic index, making it a suitable alternative to sugar for diabetics. Additionally, D-mannitol has been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
D-mannitol is widely used in lab experiments due to its low toxicity and cost-effectiveness. It is also readily available, making it a convenient option for researchers. However, D-mannitol can interfere with certain assays, such as glucose assays, and can also affect the activity of certain enzymes. Researchers should be aware of these limitations when using D-mannitol in lab experiments.
Future Directions
There are a number of potential future directions for research on D-mannitol. One area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce cerebral edema and improve outcomes in animal models. Additionally, D-mannitol may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is needed to explore these potential applications of D-mannitol.
Synthesis Methods
D-mannitol can be synthesized from glucose through a process called hydrogenation. Glucose is first converted into fructose, which is then hydrogenated to form sorbitol. Sorbitol is further hydrogenated to form D-mannitol. The synthesis process is relatively simple and cost-effective, making D-mannitol readily available for use in the pharmaceutical industry.
Scientific Research Applications
D-mannitol has been extensively studied for its scientific research applications. It is commonly used as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. D-mannitol is also used as an osmotic diuretic, reducing intracranial pressure and cerebral edema. Additionally, D-mannitol is used in the treatment of glaucoma, as it reduces intraocular pressure.
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-7-6(12)5(11)4(10)3(2-9)13-7/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFJVGRAUAAGDP-XUUWZHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)



